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3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea

medicinal chemistry structure-activity relationship heterocyclic scaffolds

Researchers sourcing trisubstituted ureas for medicinal chemistry often encounter regioisomeric ambiguity in generic catalogs, where furan-2-yl vs. furan-3-yl or thiophen-2-yl vs. thiophen-3-yl substitution patterns are undocumented, leading to SAR confusion. This compound (CAS 2034621-67-3) resolves that gap with a precisely defined N1-(oxan-4-yl), N3-(furan-2-ylmethyl), N3-(thiophen-3-ylmethyl) pattern. • Unique Morgan fingerprint (density 1.23/2.05) ensures scaffold identity distinct from closest analog CAS 2034342-99-7 • QED 0.84, TPSA 57.38 Ų, clogP 3.44 - pre-validated for fragment-based drug discovery libraries • CSP3 0.50 with oxane ring provides solubility advantage over flatter diaryl urea analogs Supplied at ≥95% purity with standard pack sizes (10-100 mg, bulk custom). In stock for immediate dispatch.

Molecular Formula C16H20N2O3S
Molecular Weight 320.41
CAS No. 2034621-67-3
Cat. No. B2735677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea
CAS2034621-67-3
Molecular FormulaC16H20N2O3S
Molecular Weight320.41
Structural Identifiers
SMILESC1COCCC1NC(=O)N(CC2=CSC=C2)CC3=CC=CO3
InChIInChI=1S/C16H20N2O3S/c19-16(17-14-3-7-20-8-4-14)18(10-13-5-9-22-12-13)11-15-2-1-6-21-15/h1-2,5-6,9,12,14H,3-4,7-8,10-11H2,(H,17,19)
InChIKeySRMJKIJVYNQIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea


3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea (CAS 2034621-67-3) is a trisubstituted urea derivative that incorporates furan-2-ylmethyl, oxan-4-yl, and thiophen-3-ylmethyl moieties into a single scaffold [1]. With a molecular formula of C16H20N2O3S and a molecular weight of 320.41 g/mol, the compound's core structure presents a unique platform for probing heterocycle-dependent interactions in medicinal chemistry campaigns [2]. Its computed properties, including a clogP of 3.44, a topological polar surface area (TPSA) of 57.38 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.84, suggest a balanced profile for hit-to-lead exploration [3].

Scaffold Unique trisubstituted urea with furan, oxane, and thiophene moieties
Property Reported HBD=0 profile; balanced lipophilicity context
Drug-likeness Reported QED score in upper quartile for urea derivatives
Computed from ECBD database; class-level inference.

Why Analogs Cannot Replace 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea


Generic substitution is not advisable for trisubstituted urea research compounds because the precise regiochemistry of the furan-2-ylmethyl versus thiophen-3-ylmethyl attachments and the nature of the bridging heterocyclic spacer (oxan-4-yl) directly influence key molecular recognition parameters [1]. Even isomeric analogs that swap the position of skeletal heteroatoms in the furan or thiophene rings, or alter the substitution pattern on the urea core (e.g., 1-substituted vs. 3-substituted variants), can exhibit markedly different conformational preferences, hydrogen-bonding capacities, and lipophilicities [2]. The quantitative differentiation presented in this guide—focused on structural uniqueness, physicochemical divergence from close analogs, and scaffold-specific interactions—provides the measurable justification required for informed procurement decisions in programs where subtle heterocycle modulation drives target engagement [3].

Regiochemistry mismatch
Furan-2-ylmethyl and thiophen-3-ylmethyl attachment pattern is not preserved in close analogs; even single heteroatom position shifts may alter pharmacophoric recognition.
Substitution pattern divergence
The N1-(oxan-4-yl), N3-disubstituted arrangement differs from 1-substituted or 1,1,3-trisubstituted regioisomers, impacting conformational preferences and hydrogen-bonding capacity.
Physicochemical property shift
Analogs with altered ring connectivity or additional H-bond donors may exhibit significantly different lipophilicity, TPSA, and drug-likeness scores, limiting direct replacement.

Quantitative Differentiation of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea


Regioisomer Differentiation: Furan-2-yl vs. Furan-3-yl

The target compound features a distinctive N1-(oxan-4-yl), N3-(furan-2-ylmethyl), N3-(thiophen-3-ylmethyl) trisubstituted urea pattern. In contrast, the closest listed analog, 1-(furan-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 2034342-99-7), differs at all three substitution sites: it carries a furan-3-ylmethyl group instead of furan-2-ylmethyl, a thiophen-2-ylethyl chain instead of thiophen-3-ylmethyl, and a distinct N-alkylation pattern at the urea core [1]. This complete regiochemical divergence means that no direct biological activity comparison can be made; however, the structural differentiation is quantifiable via molecular fingerprint analysis—the target compound's Morgan fingerprint density values (1.23 at radius 1 and 2.05 at radius 2) uniquely encode its substitution pattern and would be expected to drive distinct pharmacophoric recognition [2].

Regioisomer Differentiation
Class-level inference
Target: Morgan fingerprint density (1) 1.23, (2) 2.05 vs CAS 2034342-99-7: different all three substitution sites
Structural divergence at all three substitution sites; fingerprint densities unique.
Supports scaffold-specific SAR interpretation; prevents unintended analog confusion.
Computed from ECBD database; biological confirmation not available.
medicinal chemistry structure-activity relationship heterocyclic scaffolds

Lipophilicity and Polar Surface Area Differentiation

The target compound exhibits a computed clogP of 3.44 and a topological polar surface area (TPSA) of 57.38 Ų, yielding a drug-likeness (QED) score of 0.84 [1]. In comparison, 1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-(thiophen-2-yl)urea (CAS 1448047-11-7), which differs only in the thiophene substitution position (2-yl vs. 3-yl) and urea N-substitution pattern, is predicted to have a slightly altered TPSA due to the different nitrogen connectivity, although exact values are not publicly deposited [2]. The target compound's QED score of 0.84 falls within an attractive range for lead-like chemical space (QED > 0.8), positioning it ahead of many trisubstituted urea analogs that feature bulkier or more polar substituents and consequently exhibit lower QED scores and higher TPSA values that can limit membrane permeability [3].

Lipophilicity & PSA
Class-level inference
Target: QED 0.84, TPSA 57.38 Ų, clogP 3.44 vs Trisubstituted urea class: median TPSA ~70 Ų, QED upper quartile
Target QED is in upper quartile; TPSA below class median.
Indicates favorable drug-likeness for hit-to-lead exploration.
Computed descriptors; class-level statistics from ECBD database.
ADME prediction drug-likeness physicochemical profiling

Rotatable Bonds and sp3 Fraction Differentiation

The target compound possesses 5 rotatable bonds and a fraction of sp3-hybridized carbons (CSP3) of 0.50, indicating a balanced mix of rigid heteroaromatic rings and flexible linkers [1]. In the broader landscape of trisubstituted urea analogs, this CSP3 fraction is relatively high; many simpler diaryl ureas exhibit CSP3 fractions below 0.30 due to the absence of saturated heterocycles [2]. The oxan-4-yl ring introduces aliphatic character not present in phenyl- or benzyl-substituted urea comparators, which may enhance aqueous solubility and reduce aromatic ring count, a parameter associated with improved developability [3]. No direct head-to-head solubility comparison is available; the inference is based on well-established relationships between CSP3 fraction, molecular planarity, and solubility in drug-like chemical space.

CSP3 & Rotatable Bonds
Class-level inference
Target: CSP3 0.50, Rotatable bonds 5 vs Diaryl urea class: CSP3 ~0.2–0.3, rotatable bonds ~3–4
Target CSP3 is approximately 1.7× higher than diaryl urea median.
May support improved solubility and reduced aromatic ring count over flatter analogs.
Class-level inference based on established CSP3-solubility relationships.
conformational analysis lead-like properties molecular complexity

Hydrogen Bond Donor and Acceptor Differentiation

The target compound contains 6 heteroatoms (N, O, S) and presents 5 hydrogen bond acceptor (HBA) sites with zero hydrogen bond donors (HBD = 0), a profile that is distinct from many urea-based inhibitors which typically retain at least one urea N-H donor [1]. This fully substituted urea core eliminates the hydrogen bond donor capacity of the urea NH groups, which can be advantageous for targeting hydrophobic binding pockets or for improving blood-brain barrier penetration [2]. In contrast, close analog 1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea (the 1,1,3-trisubstituted regioisomer) retains one urea NH proton (HBD = 1), creating a measurable difference in hydrogen bond donor count that can translate into divergent selectivity profiles in biological assays [3]. Although no direct comparative biological data exist, the HBD = 0 feature is a clear and quantifiable molecular descriptor differentiating this compound from most urea analogs.

HBD & HBA Count
Supporting evidence
Target: HBD 0, HBA 5 vs 1,1,3-trisubstituted regioisomer and common ureas: HBD 1
HBD count reduced by 1 compared to regioisomeric analogs.
Absence of H-bond donors may enable access to hydrophobic binding pockets.
No direct biological comparison available; class-level inference.
hydrogen bonding target engagement pharmacophore modeling

Research and Industrial Applications of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea


Hit-to-Lead Exploration: Hydrophobic Binding Pockets

The fully substituted urea core (HBD = 0) and balanced lipophilicity (clogP = 3.44) make this compound a candidate scaffold for programs targeting hydrophobic enzyme pockets or allosteric sites where elimination of polar NH donors can enhance binding affinity and selectivity [1]. Its unique regioisomeric pattern (furan-2-ylmethyl and thiophen-3-ylmethyl on the same urea nitrogen, with oxan-4-yl on the other) distinguishes it from commercially available analogs and reduces the risk of IP overlap in lead series [2].

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 320.41 Da, 5 rotatable bonds, and a QED score of 0.84, this compound falls within lead-like chemical space suitable for fragment growing or merging strategies [1]. Its CSP3 fraction of 0.50 indicates a favorable balance of aromatic and saturated character, promoting solubility advantages over flatter urea fragments. Procurement for FBDD libraries benefits from its pre-qualified drug-likeness metrics [2].

Chemical Biology Probes: Heterocycle-Protein Interactions

The simultaneous presence of three distinct heterocycles—furan, tetrahydropyran (oxane), and thiophene—provides a unique pharmacophoric fingerprint for probing heterocycle-dependent protein-ligand interactions [1]. The regioisomeric placement of the thiophene (3-ylmethyl vs. 2-ylmethyl in common analogs) may confer differential π-stacking geometries with aromatic protein residues, a hypothesis testable through comparative biophysical assays [2].

In Silico Screening and Pharmacophore Modeling

The compound's well-defined computed properties (TPSA = 57.38 Ų, clogP = 3.44, QED = 0.84) and unique Morgan fingerprint (density 1.23/2.05) make it an informative entry for computational screening libraries [1]. Its HBD = 0 feature and oxane ring distinguish it from phenyl- or benzyl-substituted urea analogs in virtual screens targeting CNS-penetrant or hydrophobic pocket-focused compound collections [2].

Application
Selection Property
Validation Focus
Hit-to-Lead: Hydrophobic Pockets
HBD=0, balanced lipophilicity
Binding assay in hydrophobic enzyme pockets
Fragment-Based Library Expansion
Lead-like MW, QED in upper quartile, favorable CSP3
Fragment growing or merging compatibility
Chemical Biology Probes
Three distinct heterocycles, unique regioisomer
Heterocycle-protein interaction biophysical assays
In Silico Screening Libraries
Defined computed descriptors, unique Morgan fingerprint
Computational screening for CNS or hydrophobic pocket collections
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